

Foundational Research on Cuproptosis Induction by UM4118: A Technical Guide

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Compound of Interest

Compound Name: UM4118

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This technical guide provides an in-depth analysis of the foundational research on **UM4118**, a novel copper ionophore, and its mechanism of inducing cuproptosis, a specialized form of copper-dependent cell death, in the context of Acute Myeloid Leukemia (AML). The following sections detail the quantitative data from preclinical studies, elucidate the experimental protocols used to characterize **UM4118**, and visualize the core signaling pathways involved in its mechanism of action.

Quantitative Data Summary

UM4118 was developed through the optimization of a hit compound, S767, identified in a phenotypic screen of 56 primary AML patient samples. The optimization resulted in a more potent and specific molecule. The sensitivity of AML cells to **UM4118**, particularly those with SF3B1 mutations, is a key finding of the foundational research.

Compound	Cell Type	Metric	Value	Significance
UM4118	SF3B1-mutated primary AML specimens	IC50	Significantly lower vs. SF3B1-WT	Highlights increased sensitivity in this AML subtype.[1]
S767	SF3B1-mutated primary AML specimens	IC50	Significantly lower vs. SF3B1-WT	Parent compound also shows selectivity. [1]
UM4118	ABCB7 depleted cells	Potency	Optimized	Demonstrates the role of ABCB7 in UM4118's mechanism.[1]

Experimental Protocols

The characterization of **UM4118** involved a series of sophisticated experimental procedures to identify its mechanism of action and its selectivity for specific AML subtypes.

High-Throughput Chemical Screening

A library of 10,000 compounds was screened against a panel of 56 genetically diverse primary AML specimens to identify molecules with heightened activity against poor-prognosis AML, particularly those with splicing factor 3b subunit 1 (SF3B1) mutations.[1][2] This phenotypic screen led to the identification of the initial hit compound, S767.

Structure-Activity Relationship (SAR) Studies

Following the identification of S767, SAR studies were conducted to optimize the hit compound. This process involved synthesizing and testing analogs of S767 to improve its potency, specificity, and reduce genotoxicity, ultimately leading to the development of **UM4118**. [1][2]

CRISPR-Cas9 Loss-of-Function Screen

To elucidate the mechanism of action of **UM4118**, a CRISPR-Cas9 loss-of-function screen was performed. This genetic screen helped to identify genes whose loss sensitized cells to **UM4118**-induced cell death. The screen revealed that iron-sulfur cluster (ISC) deficiency enhances copper-mediated cell death.^{[1][2]} Specifically, the loss of the mitochondrial ISC transporter ABCB7 was found to be synthetically lethal with **UM4118** treatment.^{[1][2]}

Cell Viability and Apoptosis Assays

Standard cell viability assays were used to determine the half-maximal inhibitory concentration (IC₅₀) of **UM4118** and S767 across various AML patient samples. These assays quantified the dose-dependent effect of the compounds on cell survival.

Gene Expression and Protein Analysis

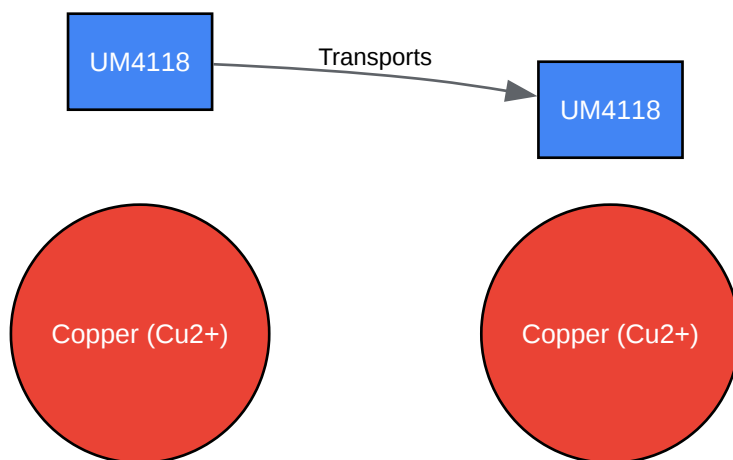
Reverse transcription PCR was utilized to analyze the mRNA levels of genes of interest, such as ABCB7, in different cell lines. Western blotting would have been used to assess the protein levels of key components of the cuproptosis pathway, such as DLAT, to confirm the mechanism of cell death.

Signaling Pathways and Molecular Mechanisms

The foundational research on **UM4118** has elucidated a detailed molecular pathway for its induction of cuproptosis in AML cells, with a particular vulnerability identified in SF3B1-mutated leukemia.

UM4118 as a Copper Ionophore

UM4118 functions as a copper ionophore, a molecule that facilitates the transport of copper ions across cellular membranes, leading to an increase in intracellular copper concentration. This disruption of copper homeostasis is the initiating event in its cytotoxic activity.^{[1][2]}

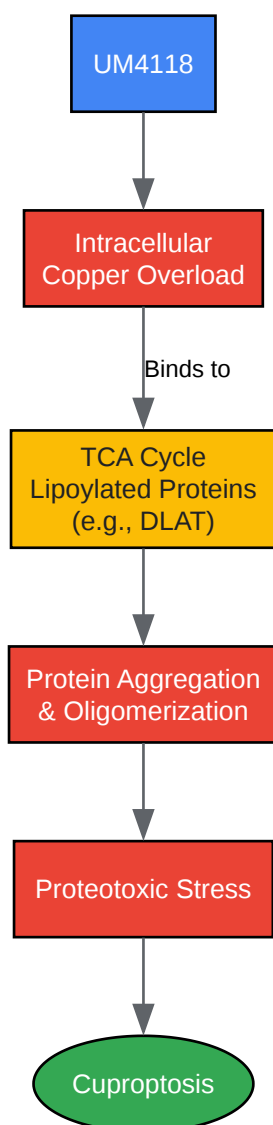


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UM4118 facilitates copper transport into the cell.

The Cuproptosis Pathway Induced by **UM4118**

The excess intracellular copper, shuttled by **UM4118**, directly triggers cuproptosis. This process involves the copper-dependent oligomerization of lipoylated proteins of the tricarboxylic acid (TCA) cycle, leading to proteotoxic stress and ultimately, cell death. Key proteins identified in the **UM4118**-induced pathway include DLAT, LIAS, and LIPT1.^[1]



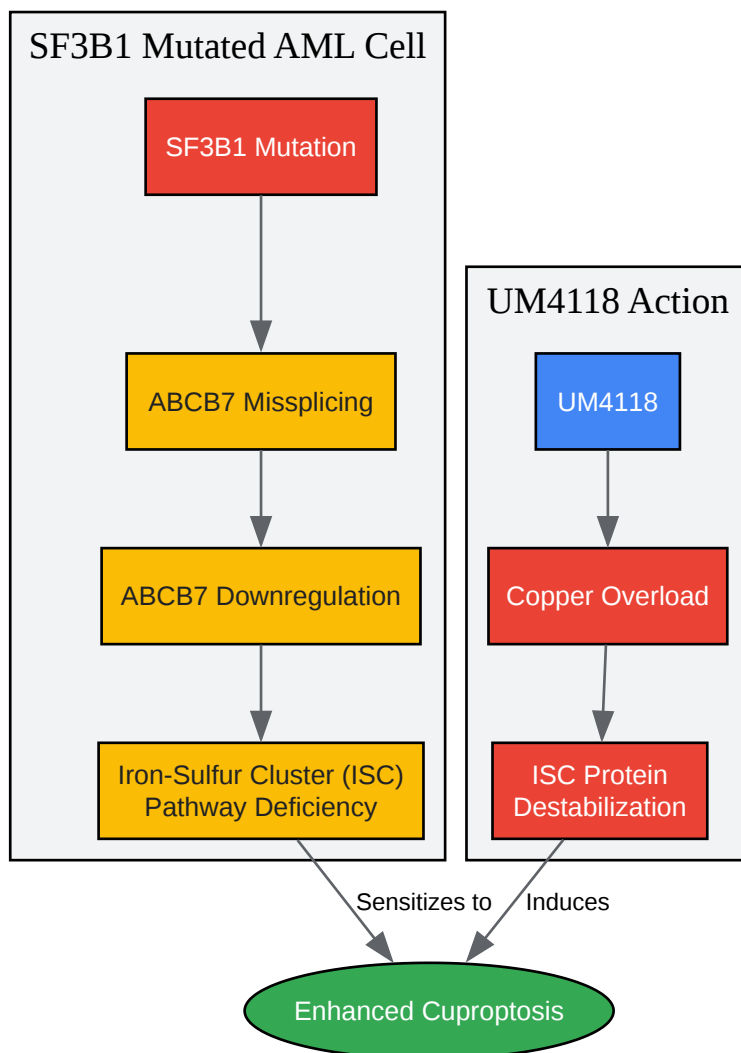
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Core mechanism of **UM4118**-induced cuproptosis.

Synthetic Lethality with SF3B1 Mutation and ISC Deficiency

A pivotal finding is the synthetic lethal interaction between **UM4118** and SF3B1 mutations in AML. The research demonstrates that SF3B1 mutations lead to the missplicing and downregulation of ABCB7, a mitochondrial transporter essential for the maturation of cytosolic iron-sulfur cluster (ISC) enzymes.[1][2] This pre-existing ISC deficiency in SF3B1-mutated cells creates a specific vulnerability to copper-induced cell death, as copper overload is also known

to destabilize ISC-containing proteins. The combined effect of ISC pathway disruption and copper overload leads to enhanced cuproptosis.



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Synthetic lethality of **UM4118** in SF3B1-mutated AML.

Conclusion

The foundational research on **UM4118** establishes it as a potent copper ionophore that selectively induces cuproptosis in AML cells, particularly those harboring SF3B1 mutations. The mechanism is underpinned by a synthetic lethal interaction involving the drug-induced copper overload and a pre-existing deficiency in the iron-sulfur cluster pathway caused by the SF3B1 mutation. These findings provide a strong rationale for the further development of **UM4118** as a

targeted therapy for a genetically defined subset of AML patients and highlight SF3B1 mutations as a potential biomarker for copper ionophore-based treatments.[1][2]

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References

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